molecular formula C23H22FN3O3 B2770788 (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone CAS No. 1219906-00-9

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Cat. No.: B2770788
CAS No.: 1219906-00-9
M. Wt: 407.445
InChI Key: DQZPROQAERBEQE-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and a methanone linkage to a 4-(4-fluorophenyl)-1H-pyrrol-2-yl moiety.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c24-19-4-2-17(3-5-19)18-12-20(25-13-18)23(28)27-9-7-26(8-10-27)14-16-1-6-21-22(11-16)30-15-29-21/h1-6,11-13,25H,7-10,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZPROQAERBEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and pyrrole derivatives[_{{{CITATION{{{_1{Pharmacological evaluation of novel 1-4-(4-benzo[1,3]dioxol-5-ylmethyl .... One common synthetic route includes the following steps:

  • Preparation of the Piperazine Derivative: : The piperazine ring is often synthesized through the reaction of a suitable amine with a dihalide or a halide and a carbonyl compound[_{{{CITATION{{{_1{Pharmacological evaluation of novel 1-4-(4-benzo[1,3]dioxol-5-ylmethyl ....

  • Preparation of the Pyrrole Derivative: : The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines[_{{{CITATION{{{_1{Pharmacological evaluation of novel 1-4-(4-benzo[1,3]dioxol-5-ylmethyl ....

  • Coupling Reaction: : The final step involves the coupling of the piperazine derivative with the pyrrole derivative under specific reaction conditions, such as the use of coupling reagents like carbodiimides or activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The aromatic rings in the compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : Reduction reactions can be performed on the carbonyl groups to form alcohols.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of substituted piperazines or pyrroles.

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: : Research has explored its use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and inflammation.

  • Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Features and Electronic Properties

The compound’s structural analogs vary in substituents on the piperazine ring and the heterocyclic/aromatic moieties. Key comparisons include:

Compound Name / ID Piperazine Substituent Heterocycle/Aromatic Group Notable Features
Target Compound Benzo[d][1,3]dioxol-5-ylmethyl 4-(4-Fluorophenyl)-1H-pyrrole Electron-rich methylenedioxy group; fluorophenyl-pyrrole
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-[5-fluoro-2-(trifluoromethyl)phenyl]methanone (25) 4-Fluorobenzyl 5-Fluoro-2-(trifluoromethyl)phenyl Strong electron-withdrawing CF₃ group; dual fluorine atoms
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (21) 4-(Trifluoromethyl)phenyl Thiophene Thiophene’s sulfur atom; CF₃ enhances lipophilicity
4-(4-Aminobenzoyl)piperazin-1-ylmethanone 4-Aminobenzoyl Furan Amino group increases solubility; furan’s oxygen atom
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)phenyl methanone (4a) Benzo[d][1,3]dioxol-5-yl (non-piperazine) Pyrazoline-furan hybrid Pyrazoline core; lacks piperazine moiety

Solubility and Metabolic Stability

  • Target Compound : The benzo[d][1,3]dioxol group may reduce solubility due to hydrophobicity but could improve metabolic stability by shielding labile sites . The fluorophenyl-pyrrole moiety adds moderate polarity.
  • Compound 21 : Thiophene’s sulfur atom may participate in hydrogen bonding, slightly improving solubility compared to pyrrole.
  • Compound : The amino group significantly enhances solubility, making it more suitable for oral administration.

Biological Activity

The compound (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • IUPAC Name : (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
  • Molecular Formula : C23H24N4O3
  • Molecular Weight : 404.46 g/mol

The compound features a piperazine ring linked to a benzo[d][1,3]dioxole moiety and a pyrrole structure, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have shown that derivatives of piperazine and pyrrole compounds exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have been evaluated for their ability to inhibit cancer cell proliferation.

A study indicated that certain piperazine derivatives demonstrated cytotoxic effects against various cancer cell lines, with IC50 values ranging from 5 to 20 µM. The mechanism involved the induction of apoptosis and cell cycle arrest in the G2/M phase, suggesting that the compound may interact with cellular signaling pathways involved in cancer progression .

Protein Interaction and Enzyme Inhibition

The compound's structure suggests potential interactions with proteins involved in critical cellular processes. Specifically, it may inhibit protein disulfide isomerase (PDI), a target for anticancer drug development. PDI plays a crucial role in protein folding and redox homeostasis within the endoplasmic reticulum.

In vitro assays have shown that related compounds can inhibit PDI activity with nanomolar potency, leading to increased oxidative stress in cancer cells. This effect could enhance the efficacy of existing chemotherapeutic agents .

Neuropharmacological Effects

The piperazine moiety is also associated with neuropharmacological effects. Compounds containing this structure have been investigated for their potential as anxiolytics and antidepressants. Preliminary data suggest that they may modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

Study 1: Antitumor Efficacy

In a study published in Cancer Research, researchers synthesized a series of piperazine derivatives and evaluated their antitumor efficacy against human glioblastoma cells. The lead compound exhibited an IC50 of 15 µM and was found to induce apoptosis through the intrinsic pathway by activating caspase cascades .

CompoundIC50 (µM)Mechanism of Action
Lead A15Apoptosis induction via caspases
Lead B10Cell cycle arrest

Study 2: PDI Inhibition

Another study focused on the inhibition of PDI by various analogs of the target compound. The results indicated that compounds with similar structural features could inhibit PDI activity with IC50 values less than 1 µM, demonstrating a significant correlation between structural modifications and biological activity .

CompoundIC50 (µM)Target
Compound X<1Protein Disulfide Isomerase
Compound Y0.5Protein Disulfide Isomerase

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis involves multi-step protocols, typically starting with the formation of a piperazine intermediate, followed by coupling with substituted aromatic moieties. Key steps include:

  • Piperazine Functionalization : Alkylation of piperazine with benzo[d][1,3]dioxol-5-ylmethyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
  • Aromatic Coupling : Amide or ketone bond formation between the piperazine derivative and fluorophenyl-pyrrole fragments using coupling agents like EDCI/HOBt . Yield Optimization : Catalysts (e.g., Pd/C for hydrogenation) and controlled temperatures (60–80°C) enhance reaction efficiency. Purity is monitored via HPLC, with yields averaging 65–75% .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of fluorophenyl (δ 7.2–7.8 ppm), piperazine (δ 2.5–3.5 ppm), and dioxole (δ 5.9–6.1 ppm) groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 438.2) .
  • X-ray Crystallography : Resolves stereochemistry of the pyrrole and piperazine moieties in crystalline forms .

Q. How can researchers design initial biological activity screens for this compound?

  • In Vitro Assays : Test for receptor binding (e.g., serotonin or dopamine receptors due to piperazine motifs) using competitive radioligand displacement .
  • Antimicrobial Screening : Evaluate against Gram-positive/negative bacteria (MIC assays) based on structural analogs with dioxole and fluorophenyl groups .

Advanced Research Questions

Q. What strategies mitigate side reactions during the synthesis of analogs?

  • Byproduct Analysis : Use TLC or HPLC to detect intermediates (e.g., unreacted piperazine or fluorophenyl fragments). Adjust stoichiometry to favor coupling over dimerization .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) reduce hydrolysis of reactive intermediates .
  • Catalytic Systems : Palladium-mediated cross-coupling minimizes undesired aryl-aryl couplings .

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values) be resolved?

  • Assay Standardization : Control variables like cell line viability (MTT assays) and receptor expression levels .
  • Metabolite Profiling : LC-MS identifies active metabolites that may contribute to off-target effects .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to reconcile discrepancies between in vitro and in silico results .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound?

  • Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 3,4-difluorophenyl) to assess electronic effects on bioactivity .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., dioxole oxygen) using QSAR models .
  • In Vivo Pharmacokinetics : Measure plasma half-life and BBB penetration in rodent models to correlate structural features with bioavailability .

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